molecular formula C16H14BrN3O3S B2815859 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1207054-13-4

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2815859
CAS No.: 1207054-13-4
M. Wt: 408.27
InChI Key: GPJLNNWKSUXZRR-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-bromobenzo[d]thiazole with 3,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
  • 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
  • 1-(4-Methylbenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Uniqueness

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLNNWKSUXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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